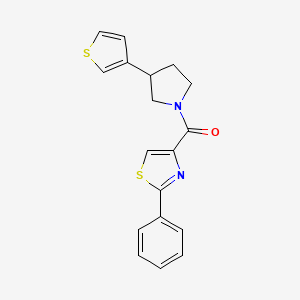

(2-Phenylthiazol-4-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-phenyl-1,3-thiazol-4-yl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS2/c21-18(20-8-6-14(10-20)15-7-9-22-11-15)16-12-23-17(19-16)13-4-2-1-3-5-13/h1-5,7,9,11-12,14H,6,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMCGWUGGOUPDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CSC=C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Phenylthiazol-4-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a novel chemical entity that combines thiazole and pyrrolidine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. For instance, studies have shown that thiazole-integrated compounds can effectively reduce seizure activity in various animal models. A related study demonstrated that analogues of thiazole with a pyrrolidine ring showed enhanced anticonvulsant effects, with median effective doses (ED50) significantly lower than those of traditional anticonvulsants .

Anticancer Activity

Thiazole derivatives have been reported to possess anticancer properties. In vitro assays indicate that compounds containing thiazole rings can induce apoptosis in cancer cell lines, such as Jurkat and A-431 cells. The mechanism involves the modulation of Bcl-2 protein interactions, leading to increased cytotoxicity against these cell lines .

Antibacterial Activity

The antibacterial efficacy of thiazole derivatives has been well-documented. Studies have shown that compounds with thiazole moieties exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain thiazole derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like streptomycin against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Thiazole Moiety : Known for its role as a pharmacophore, enhancing various biological activities including anticonvulsant and anticancer effects.

- Pyrrolidine Ring : Contributes to the overall stability and bioactivity of the compound.

- Thiophene Substituent : Enhances lipophilicity and may improve cellular uptake, thereby increasing efficacy.

Study 1: Anticonvulsant Activity Assessment

A study evaluated the anticonvulsant potential of a series of thiazole-pyrrolidine derivatives in a picrotoxin-induced seizure model. The compound exhibited an ED50 value significantly lower than standard drugs, indicating potent anticonvulsant properties. The protection index (PI) was calculated to be 9.2, suggesting a favorable safety profile .

Study 2: Cytotoxicity in Cancer Cell Lines

In another investigation, the cytotoxic effects of the compound were tested against Jurkat and A-431 cells. The IC50 values were found to be less than those of doxorubicin, a commonly used chemotherapeutic agent, indicating superior efficacy in inducing cell death through apoptosis .

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. For instance, thiazole derivatives have been evaluated for their effectiveness against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition zones compared to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference Drug Inhibition Zone (mm) |

|---|---|---|---|

| Compound A | E. coli | 18 | 35 |

| Compound B | S. aureus | 17 | 36 |

Anticancer Activity

Research indicates that thiazole-based compounds exhibit anticancer properties, particularly against liver cancer cell lines such as HepG2. Compounds derived from thiazole have shown selectivity indices significantly higher than methotrexate, indicating their potential as effective anticancer agents .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | Selectivity Index | Reference Drug Selectivity Index |

|---|---|---|---|

| Compound C | HepG2 | 33.21 | 4.14 |

| Compound D | HepG2 | 30.49 | 4.14 |

Synthesis and Evaluation

A notable study synthesized a series of thiazole derivatives, including those with pyrrolidine and thiophene components, and evaluated their biological activities through various assays . The study highlighted the importance of structural modifications on the biological efficacy of the compounds.

Clinical Trials

Ongoing clinical trials are assessing the safety and efficacy of thiazole derivatives in treating various conditions, including epilepsy and infections caused by resistant bacterial strains . These trials are crucial for understanding the therapeutic potential of these compounds in clinical settings.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity stems from its functional groups, including the ketone, thiazole nitrogen, and aromatic rings.

2.1. Hydrazide-to-Triazole Conversion

Hydrazides derived from this compound undergo base-catalyzed intramolecular dehydrative cyclization to form 1,2,4-triazole derivatives. For example, treatment of acid hydrazides with phenyl isothiocyanate followed by cyclization yields triazoles, as evidenced by NMR data showing characteristic thiosemicarbazide singlets .

2.2. Electrophilic Aromatic Substitution

The thiophen-3-yl and phenylthiazol-4-yl groups may participate in electrophilic substitution reactions. Analogous thiazole derivatives often react under acidic or basic conditions to form substituted analogues .

2.3. Nucleophilic Attack on Ketone

The ketone group at the methanone position can undergo nucleophilic addition or condensation reactions. For instance, Grignard reagents or amines may attack the carbonyl carbon, leading to alcohol or amine derivatives.

Potential Chemical Reactions

The compound’s structural complexity enables diverse reactivity:

3.1. Oxidation/Reduction

The pyrrolidine ring may undergo oxidation to form pyrrolidinone derivatives. Reductive amination could also introduce new functional groups .

3.2. Cross-Coupling Reactions

The aromatic rings (thiazole, thiophene, phenyl) are amenable to Suzuki, Sonogashira, or Heck coupling, enabling the introduction of additional substituents.

3.3. Hydrolysis

Under acidic/basic conditions, the ketone group may hydrolyze to carboxylic acids or esters, altering the compound’s polarity and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

*Calculated based on molecular formula.

Key Structural and Functional Insights:

Heterocyclic Diversity: The target compound’s thiazole-pyrrolidine-thiophene scaffold differs from pyrazole-thiophene (7b) or pyrazolopyrimidine-thiazole () systems. Thiazole and thiophene rings enhance π-π stacking with hydrophobic enzyme pockets, while pyrrolidine introduces conformational flexibility . Compound 7b () uses a rigid bis-pyrazole-thienothiophene core, likely reducing solubility compared to the target compound’s pyrrolidine linker .

Synthetic Routes: The target compound may employ Suzuki-Miyaura cross-coupling (as seen in and ) to link aryl/heteroaryl groups. In contrast, compound 7b uses condensation reactions with bis-enaminones .

Chromenone derivatives () exhibit kinase inhibition, highlighting how minor structural changes (e.g., replacing chromenone with thiazole) alter target specificity .

Research Findings and Implications

Q & A

Q. What are the optimal synthetic routes for preparing (2-phenylthiazol-4-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone?

The compound can be synthesized via condensation reactions under reflux conditions. For example, thiophene- and thiazole-containing intermediates are often prepared by reacting α,β-unsaturated ketones with hydrazine derivatives in glacial acetic acid or ethanol under reflux for 4–6 hours. Post-reaction purification typically involves filtration, washing with ethanol, and recrystallization from ethanol/DMF mixtures . Modifications to substituents (e.g., phenyl or thiophene groups) require tailored stoichiometry and solvent polarity adjustments to optimize yields.

Q. What analytical techniques are recommended for structural characterization?

X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical for confirming the 3D configuration. For example, pyrazolone derivatives with thiophene moieties have been resolved via single-crystal XRD to validate bond angles and torsion parameters . Complementary techniques include NMR (¹H/¹³C) for verifying proton environments and LC-MS for molecular weight confirmation.

Q. How should researchers handle safety and stability concerns during synthesis?

Follow institutional safety protocols for handling reactive intermediates (e.g., hydrazine derivatives). Use fume hoods, personal protective equipment (PPE), and inert atmospheres for moisture-sensitive steps. Stability studies in DMSO or ethanol at 4°C are recommended for long-term storage, with periodic HPLC analysis to monitor degradation .

Advanced Research Questions

Q. How can discrepancies in reported biological targets (e.g., 11β-HSD1 vs. other enzymes) be resolved?

Orthogonal assays are essential. For instance, if 11β-HSD1 inhibition is claimed (IC₅₀ values in nM range), validate via:

- In vitro enzymatic assays using recombinant human 11β-HSD1 and cortisol-to-cortisone conversion measurements.

- Selectivity profiling against related dehydrogenases (e.g., 11β-HSD2) to rule off-target effects.

- Molecular docking studies to assess binding affinity to the enzyme’s active site, guided by crystallographic data .

Q. What challenges arise in crystallographic refinement of thiophene-containing heterocycles?

Thiophene and pyrrolidine rings often exhibit disorder due to rotational flexibility. Mitigation strategies include:

Q. How can structure-activity relationships (SAR) guide optimization of bioactivity?

Systematic SAR studies involve:

- Substituent variation : Replace thiophene-3-yl with thiophene-2-yl to assess steric effects on enzyme binding.

- Scaffold hopping : Compare activity of pyrrolidin-1-yl methanones vs. piperidine analogs to determine ring size influence.

- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding groups (e.g., carbonyl oxygen) .

Q. What experimental design considerations apply to in vivo efficacy studies?

- Metabolic stability : Pre-screen compounds in microsomal assays (e.g., human liver microsomes) to prioritize candidates with longer half-lives.

- Disease models : For metabolic syndrome, use high-fat diet-induced obese mice, monitoring glucose tolerance and lipid profiles post-administration.

- Dose optimization : Conduct pharmacokinetic (PK) studies to establish Cₘₐₓ and AUC values, ensuring therapeutic plasma levels .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

Contradictions may arise from polymorphic forms. For example, a crystalline form may exhibit low DMSO solubility, while an amorphous phase dissolves readily. Resolve via:

- Powder XRD : Identify polymorphs and correlate with solubility profiles.

- Dynamic vapor sorption (DVS) : Assess hygroscopicity, which can alter solubility in aqueous buffers .

Q. Why do computational binding scores sometimes conflict with experimental IC₅₀ values?

- Force field limitations : MM/GBSA scoring may inadequately model π-π stacking in thiophene-enzyme interactions.

- Solvent effects : Explicit water molecules in MD simulations improve accuracy of binding free energy calculations.

- Protonation states : Ensure correct tautomeric forms (e.g., enol vs. keto) are modeled during docking .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.